6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1286168-68-0
VCID: VC3205150
InChI: InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(11-9)6-7-10/h3-5H,6-7,10H2,1-2H3
SMILES: CN(C)C1=CC=CC(=N1)CCN
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine

CAS No.: 1286168-68-0

Cat. No.: VC3205150

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine - 1286168-68-0

Specification

CAS No. 1286168-68-0
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine
Standard InChI InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(11-9)6-7-10/h3-5H,6-7,10H2,1-2H3
Standard InChI Key RGNZQAOQSOHKIJ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=N1)CCN
Canonical SMILES CN(C)C1=CC=CC(=N1)CCN

Introduction

Chemical Properties and Structure

Structural Characteristics

6-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine consists of a pyridine ring with two key substituents. The molecule contains three nitrogen atoms - one in the pyridine ring, one in the dimethylamino group, and one in the primary amine of the aminoethyl chain. Based on properties of similar compounds, we can derive the following key characteristics:

PropertyValue
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
AppearanceLikely a crystalline solid
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and DMSO
Melting PointExpected range: 80-120°C
pKaMultiple basic sites (estimated pKa values: 4.5-5.5 for pyridine N; 8.5-9.5 for amino groups)

Electron Density and Reactivity

The electron distribution in 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine is influenced by the interaction between the pyridine nitrogen and the substituent groups. The dimethylamino group at position 2 serves as an electron-donating group, increasing electron density in the pyridine ring, particularly at positions 3 and 5. This electronic effect significantly influences the compound's reactivity profile and coordination properties, making it potentially useful in various applications including catalysis .

Synthesis Methods

Chichibabin Reaction-Based Approach

A modified Chichibabin reaction could potentially be used to introduce the dimethylamino group at the 2-position of pyridine. This approach is suggested by the documented synthesis of 2,6-diaminopyridine, which involves the reaction of pyridine with sodium amide . The reaction proceeds through nucleophilic aromatic substitution:

  • Formation of 2-dimethylaminopyridine via reaction with dimethylamine

  • Subsequent functionalization at the 6-position to introduce the aminoethyl group

As described in patent literature, the Chichibabin reaction typically involves heating sodium amide with organic solvents and a phase-transfer catalyst at 140-220°C for 0.5-3 hours . Such conditions might be adapted for introducing the dimethylamino group specifically.

Reduction of Nitrile Precursors

Another potential route involves the synthesis of a precursor with a cyano group, followed by reduction:

  • Synthesis of 6-(cyanomethyl)-N,N-dimethylpyridin-2-amine

  • Reduction of the nitrile group to yield the primary amine

This approach is comparable to the preparation of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, which is described as a useful synthetic intermediate .

Purification Considerations

The purification of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would likely involve crystallization in appropriate solvents, as suggested by the purification methods used for related compounds. After synthesis, the crude product could be crystallized at temperatures between 5-40°C to obtain the purified compound .

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the properties and applications of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine can be enhanced by comparing it with structurally related compounds:

CompoundStructural DifferenceNotable Properties
5-(Aminomethyl)-N,N-dimethylpyridin-2-amineAmino group at position 5 instead of 6; shorter methyl linkerUsed as intermediate for NAMPT inhibitors; LogP: 1.30660
6-(2-Aminopropyl)-N,N-dimethylpyridin-2-amineAdditional methyl group on the aminoalkyl chainMolecular weight: 179.26 g/mol; May have different lipophilicity and protein binding characteristics
4-(Dimethylamino)pyridine (DMAP)Dimethylamino group at position 4; no aminoalkyl chainEffective nucleophilic catalyst; Used in esterification and acylation reactions
2,6-DiaminopyridinePrimary amino groups at positions 2 and 6Important intermediate for pharmaceuticals, agricultural chemicals, and dyes; Different electronic properties due to lack of alkyl substituents

Electronic Effects and Biological Activity

The positioning of the dimethylamino group at the 2-position and the aminoethyl group at the 6-position creates a unique electronic environment that differentiates 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine from its isomers. The electronic effects influence:

  • Basicity of the nitrogen atoms

  • Hydrogen bonding capabilities

  • Conformational preferences

  • Potential binding modes to biological targets

These factors would be critical determinants of any biological activity exhibited by the compound or its derivatives.

Analytical Methods for Characterization

Spectroscopic Identification

The characterization of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key NMR features would include:

  • ¹H NMR: Signals for the dimethylamino group (singlet, δ ~2.9-3.1 ppm), pyridine protons (multiplets, δ ~6.5-8.0 ppm), and aminoethyl chain protons (multiplets, δ ~2.7-3.5 ppm)

  • ¹³C NMR: Characteristic signals for pyridine carbons (δ ~105-160 ppm), methyl carbons (δ ~35-40 ppm), and aminoethyl chain carbons (δ ~35-45 ppm)

Mass Spectrometry

Expected features would include:

  • Molecular ion peak at m/z 165 corresponding to C9H15N3

  • Fragment ions representing the loss of amino groups or alkyl substituents

Chromatographic Analysis

Techniques suitable for the analysis of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would likely include:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns

  • Gas Chromatography (GC) with appropriate derivatization

  • Thin-Layer Chromatography (TLC) with ninhydrin or Dragendorff's reagent for visualization

Future Research Directions

Synthetic Optimization

Future research could focus on developing optimized synthetic routes specifically tailored for 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine, addressing challenges such as:

  • Regioselectivity in the introduction of substituents

  • Efficient reduction methods for precursors

  • Scale-up considerations for industrial production

  • Green chemistry approaches to minimize environmental impact

Application Development

Based on structural features and the applications of related compounds, several research avenues warrant exploration:

  • Evaluation as catalysts for specific organic transformations

  • Assessment of biological activity, particularly as enzyme inhibitors

  • Development as ligands for coordination chemistry and metal complexation

  • Incorporation into polymeric materials for specialized applications

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